molecular formula C8H10N2O2 B12832482 Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro-

Cat. No.: B12832482
M. Wt: 166.18 g/mol
InChI Key: RXPPWTZPKFGCHO-UHFFFAOYSA-N
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Description

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a heterocyclic compound featuring a fused cyclopentane and imidazole ring system

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-(1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-yl)acetic acid

InChI

InChI=1S/C8H10N2O2/c11-8(12)4-7-9-5-2-1-3-6(5)10-7/h1-4H2,(H,9,10)(H,11,12)

InChI Key

RXPPWTZPKFGCHO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with glyoxal and ammonia, followed by subsequent steps to introduce the acetic acid moiety. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

    Cyclization: Formation of the cyclopentane-imidazole core.

    Functionalization: Introduction of the acetic acid group.

    Purification: Techniques such as crystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Cyclopent[d]imidazole-2-acetic acid is utilized as a building block in organic synthesis for developing complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications .

Biology

The compound has been investigated for its bioactive properties:

  • Antimicrobial Activity: Studies have shown that cyclopent[d]imidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentration (MIC) values have been reported as low as 4-8 µg/mL against Staphylococcus aureus and E. coli .
CompoundMIC (µg/mL)Target Organisms
Cyclopent[d]imidazole-2-acetic acid4-8Staphylococcus aureus, E. coli
Other Imidazole Derivatives2-4Various bacterial strains

Medicine

The compound has shown promise in drug development:

  • Anti-inflammatory Effects: It inhibits the NF-kB signaling pathway, which is crucial in inflammatory responses. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when treated with this compound .
  • Antioxidant Properties: Cyclopent[d]imidazole compounds can scavenge free radicals and reduce oxidative stress in cellular systems, indicating potential therapeutic applications against diseases related to oxidative damage .

Industrial Applications

In industry, Cyclopent[d]imidazole-2-acetic acid is used in the synthesis of advanced materials such as polymers and catalysts due to its unique chemical properties .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of cyclopent[d]imidazole derivatives against common pathogens. The results indicated potent antibacterial activity comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms
In vitro studies assessed the anti-inflammatory effects of cyclopent[d]imidazole-2-acetic acid on human cell lines. The compound significantly reduced the expression of pro-inflammatory cytokines in response to TNF-α stimulation .

Mechanism of Action

The mechanism by which Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological outcomes. Detailed studies on its binding affinity, specificity, and downstream effects are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

    Imidazole: A simpler heterocyclic compound with a wide range of applications.

    Cyclopentane: A saturated hydrocarbon that forms the core structure of the compound.

    Imidazole-2-acetic acid: A related compound with similar functional groups but lacking the cyclopentane ring.

Uniqueness: Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is unique due to its fused ring system, which imparts distinct chemical and biological properties

Biological Activity

Cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentane ring fused with an imidazole moiety, which is essential for its biological activity. The structural characteristics contribute to its ability to interact with various biological targets.

The biological activity of cyclopent[d]imidazole derivatives is primarily attributed to their ability to modulate enzyme activity and receptor interactions. The imidazole ring can engage in hydrogen bonding and π-π interactions with amino acid residues in active sites of enzymes or receptors, leading to inhibition or activation of these proteins .

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Cyclopent[d]imidazole derivatives have been shown to possess antibacterial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth .

CompoundMIC (µg/mL)Target Organisms
Cyclopent[d]imidazole-2-acetic acid4-8Staphylococcus aureus, E. coli
Other Imidazole Derivatives2-4Various bacterial strains

2. Antioxidant Activity

Studies have demonstrated that cyclopent[d]imidazole compounds possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular systems, contributing to their potential therapeutic effects against oxidative damage-related diseases .

3. Anti-inflammatory Effects

Cyclopent[d]imidazole derivatives have shown promise as anti-inflammatory agents. They can inhibit the NF-kB signaling pathway, which plays a critical role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several cyclopent[d]imidazole derivatives against common pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies assessed the anti-inflammatory effects of cyclopent[d]imidazole-2-acetic acid on human cell lines. The compound was found to significantly reduce the expression of pro-inflammatory cytokines in response to TNF-α stimulation, highlighting its potential for treating chronic inflammatory conditions .

Q & A

Q. How is the molecular structure of cyclopent[d]imidazole-2-acetic acid, 1,4,5,6-tetrahydro- determined experimentally?

Structural characterization typically employs spectroscopic methods such as NMR (¹H, ¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For example, the imidazoleacetic acid framework can be validated via ¹H NMR signals in the aromatic region (δ 6.5–8.5 ppm) and carbonyl peaks in FTIR (~1700 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives . Stability studies under varying pH and temperature conditions are critical to confirm structural integrity .

Q. What synthetic routes are reported for preparing imidazole-acetic acid derivatives?

A common approach involves cyclocondensation of α-keto acids with amidines or urea derivatives under acidic conditions. For instance, refluxing 3-formyl-indole-2-carboxylic acid with 2-aminothiazol-4(5H)-one in acetic acid yields imidazole-acetic acid analogs . Purification via recrystallization (DMF/acetic acid mixtures) ensures product homogeneity. Reaction optimization parameters include temperature (80–120°C), solvent polarity, and catalyst selection (e.g., sodium acetate) .

Q. How do solubility and stability properties influence experimental design for this compound?

The compound’s limited aqueous solubility (common in cyclopent-imidazole derivatives) necessitates organic solvents (e.g., DMSO, ethanol) for in vitro assays. Stability studies under UV light and oxidative conditions (e.g., H₂O₂ exposure) are critical for pharmacokinetic profiling. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .

Advanced Research Questions

Q. What methodological challenges arise in optimizing enantioselective synthesis of this compound?

Achieving enantiopurity requires chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. A reported strategy for cyclopent[b]indole derivatives uses (3R)-configured intermediates to control stereochemistry . Asymmetric hydrogenation (H₂, Pd/C) or kinetic resolution via lipases (e.g., Candida antarctica) can improve enantiomeric excess (ee >95%) . Chiral HPLC (Chiralpak AD-H column) validates enantiomeric ratios .

Q. How can contradictions in biological activity data be resolved for structurally similar analogs?

Discrepancies in IC₅₀ values or receptor binding affinities often stem from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of published data (e.g., PubMed entries for imidazole carboxamides ) combined with standardized protocols (e.g., NIH/NCATS guidelines) improves reproducibility. Dose-response curves with triplicate measurements and positive/negative controls are mandatory .

Q. What advanced analytical techniques validate the compound’s interactions with biological targets?

Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) for protein targets. For intracellular studies, fluorescence tagging (e.g., FITC conjugation at the acetic acid moiety) enables confocal microscopy tracking. Molecular docking (AutoDock Vina) predicts binding modes to enzymes like cyclooxygenase-2, which can be experimentally verified via mutagenesis (e.g., Ala-scanning) .

Q. How are structure-activity relationships (SAR) derived for derivatives of this compound?

Systematic modification of the cyclopentane ring (e.g., halogenation at position 4) and imidazole substituents (e.g., methyl vs. phenyl groups) is performed. Biological screening against cancer cell lines (e.g., MCF-7, A549) identifies pharmacophores. QSAR models using Hammett constants (σ) and LogP values correlate electronic/steric effects with activity .

Data Contradiction Analysis

Q. Why do solubility values for cyclopent-imidazole derivatives vary across studies?

Discrepancies arise from measurement techniques (shake-flask vs. HPLC solubility) and solvent purity. For example, DMSO residues from stock solutions can artificially inflate aqueous solubility. Standardized protocols (USP <1231>) and equilibrium solubility assays (24-hr agitation) mitigate variability .

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